Acetophenazine-d4 Dimaleate

Description

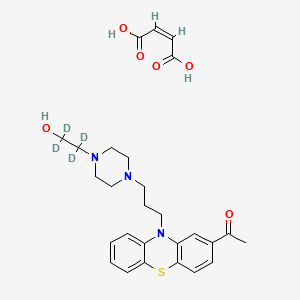

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S.C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i15D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMBOHDUHCHGOE-ISZRLBLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of Acetophenazine D4 Dimaleate

Design Principles for Site-Specific Deuterium (B1214612) Incorporation in Phenothiazine (B1677639) Scaffolds

The strategic placement of deuterium atoms within a molecule, known as site-specific isotopic labeling, is a critical technique in pharmaceutical research. spirochem.comnih.gov For phenothiazine scaffolds, the class of compounds to which acetophenazine (B1666502) belongs, this process requires careful consideration of the molecule's structure and reactivity. nih.govwiley.commdpi.com The primary goal is to introduce deuterium at positions that can influence the drug's metabolic profile, often by slowing down metabolic processes at specific sites—a phenomenon known as the kinetic isotope effect. neulandlabs.com

Selection of Deuterated Precursors and Reagents for Targeted Labeling

The synthesis of a deuterated compound like Acetophenazine-d4 Dimaleate necessitates the use of precursors and reagents that are already enriched with deuterium. spirochem.com The selection of these materials is dictated by the desired location of the deuterium atoms in the final molecule. Common sources of deuterium for these syntheses include deuterium gas (D2), heavy water (D2O), and deuterated solvents like methanol-d4. cdnsciencepub.comuni-rostock.degoogle.com

For labeling the piperazine (B1678402) ring, a common moiety in phenothiazine drugs, a deuterated version of a piperazine precursor might be employed. usask.ca Alternatively, reduction reactions using deuterium-delivering reagents are a frequently used strategy. For instance, lithium aluminum deuteride (B1239839) (LiAlD4) is a powerful reducing agent that can introduce deuterium atoms by reducing functional groups like amides or esters. usask.canih.gov The synthesis of Acetophenazine-d4 specifically targets the ethyl group attached to the piperazine ring for deuteration. medchemexpress.comchemscene.comchemscene.com This suggests the use of a deuterated ethanolamine (B43304) equivalent or a precursor that can be selectively reduced to introduce the four deuterium atoms.

The choice of deuterated reagent is critical for achieving high isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms. google.com The cost and availability of these labeled starting materials are also significant practical considerations in the design of the synthetic route. spirochem.com

Regiospecificity and Stereochemical Considerations in Deuteration Strategies

Regiospecificity, the control of where the deuterium atoms are placed on the molecule, is a paramount concern in the synthesis of deuterated compounds. nih.govnih.gov For phenothiazine derivatives, different positions on the tricyclic core and the side chains have varying susceptibilities to chemical modification. wiley.commdpi.com The electronic properties of the phenothiazine ring system, influenced by the nitrogen and sulfur heteroatoms, direct the reactivity of certain positions. mdpi.com

Catalytic methods, often employing transition metals like palladium or ruthenium, can facilitate highly regioselective hydrogen-deuterium exchange reactions. nih.govresearchgate.netucl.ac.uk These methods allow for the direct replacement of hydrogen with deuterium on the aromatic rings or side chains under controlled conditions.

Stereochemistry, the three-dimensional arrangement of atoms, also plays a crucial role, especially when new chiral centers are created during the deuteration process. nih.gov While Acetophenazine itself is not chiral, the introduction of deuterium can, in some cases, create stereoisomers. Synthetic methods must be designed to control the stereochemical outcome to ensure the production of a single, well-defined deuterated compound.

Optimized Synthetic Pathways for this compound Production

The production of this compound involves carefully planned and optimized synthetic routes to ensure both high yield and high isotopic enrichment.

Multi-Step Synthesis Approaches and Reaction Pathway Elucidation

The synthesis of complex molecules like this compound is typically achieved through a multi-step process. scribd.comdokumen.pub A plausible synthetic route would likely begin with the construction of the core phenothiazine structure, followed by the attachment and subsequent deuteration of the side chain.

A general synthesis for phenothiazine antipsychotics often involves coupling a phenothiazine nucleus with a suitable side chain. scribd.comjmedchem.com In the case of Acetophenazine, this would involve attaching a propylpiperazine side chain to the nitrogen atom of the phenothiazine ring. scribd.com

The introduction of the four deuterium atoms onto the hydroxyethyl (B10761427) group of the side chain is a key step. One possible strategy involves the reduction of an appropriate precursor. For example, a precursor containing an ester or a related functional group could be reduced with a powerful deuterating agent like lithium aluminum deuteride (LiAlD4) to yield the desired deuterated alcohol. usask.canih.gov

The final step in the synthesis of the active pharmaceutical ingredient would be the formation of the dimaleate salt by reacting the deuterated acetophenazine base with two equivalents of maleic acid. nih.govebi.ac.uk

Process Development and Yield Optimization for Isotopic Enrichment

Optimizing the synthetic process is crucial for maximizing the yield and ensuring high isotopic enrichment of the final product. nih.gov This involves a careful study of reaction conditions, such as temperature, reaction time, and the choice of solvents and catalysts.

For deuteration steps, it is critical to use a significant excess of the deuterated reagent to drive the reaction to completion and achieve the highest possible level of deuterium incorporation. nih.gov The efficiency of each synthetic step is evaluated, and byproducts are identified to refine the reaction conditions and minimize their formation.

Advanced Analytical Techniques for Isotopic Purity and Structural Confirmation

Confirming the structure and determining the isotopic purity of the synthesized this compound is essential for its use in research and development. neulandlabs.comrsc.org A combination of advanced analytical techniques is employed for this purpose.

High-resolution mass spectrometry (HRMS) is a primary tool for determining the molecular weight of the compound with high accuracy, which confirms the incorporation of the four deuterium atoms. rsc.orgnih.gov By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be precisely calculated. rsc.orgnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are also used to separate the deuterated drug from any non-deuterated impurities before mass analysis. acs.orgacs.org

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and high isotopic purity. rsc.org

| Parameter | Analytical Technique | Purpose |

| Molecular Weight Confirmation | High-Resolution Mass Spectrometry (HRMS) | To verify the exact mass of the molecule, confirming the presence of four deuterium atoms. nih.gov |

| Isotopic Enrichment | Mass Spectrometry (MS) | To determine the percentage of molecules that have been successfully deuterated. rsc.orgmetsol.com |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) | To confirm the overall chemical structure and pinpoint the location of the deuterium atoms. rsc.org |

| Purity Analysis | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate the deuterated compound from any impurities, including non-deuterated or partially deuterated versions. acs.orgacs.org |

High-Resolution Mass Spectrometry for Deuterium Content Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the successful incorporation of deuterium atoms into a target molecule and for determining the isotopic purity of the synthesized compound. In the case of this compound, HRMS provides unambiguous evidence of the mass shift resulting from the replacement of four protons with four deuterium atoms.

The analysis is typically performed using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the differentiation between the monoisotopic mass of the labeled compound and any unlabeled or partially labeled species.

Research Findings:

The HRMS analysis of Acetophenazine-d4 would be expected to show a molecular ion peak corresponding to the [M+H]⁺ adduct. The theoretical exact mass of the unlabeled Acetophenazine free base (C₂₃H₂₉N₃O₂S) is 411.1980 Da. With the incorporation of four deuterium atoms, the expected exact mass of the Acetophenazine-d4 free base (C₂₃H₂₅D₄N₃O₂S) would be 415.2232 Da. The observed mass from HRMS analysis should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.

The isotopic distribution pattern is also a key indicator of successful deuteration. The mass spectrum of the deuterated compound will exhibit a characteristic cluster of isotopic peaks, with the most abundant peak corresponding to the d4 species. The relative intensities of the d0, d1, d2, and d3 peaks can be used to calculate the deuterium incorporation and isotopic purity. For use as an internal standard, an isotopic purity of over 98% is generally required.

Table 1: Illustrative HRMS Data for Acetophenazine-d4

| Analyte | Chemical Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Isotopic Purity (%) |

| Acetophenazine | C₂₃H₃₀N₃O₂S⁺ | 412.2053 | 412.2051 | -0.5 | >99 (for reference) |

| Acetophenazine-d4 | C₂₃H₂₆D₄N₃O₂S⁺ | 416.2305 | 416.2301 | -1.0 | >98 |

Note: This data is illustrative and based on expected values for a successful synthesis.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ²H NMR) for Labeling Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise location of isotopic labels within a molecule. A combination of ¹H NMR, ¹³C NMR, and ²H NMR is employed to confirm the position of the deuterium atoms in this compound.

¹H NMR Spectroscopy: The most direct evidence of successful deuteration in a ¹H NMR spectrum is the disappearance or significant reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium. Based on the likely synthetic route involving the reduction of a precursor with a deuterated reagent, the four deuterium atoms in Acetophenazine-d4 are located on the ethylene (B1197577) glycol moiety of the piperazine side chain. Therefore, the multiplet signals corresponding to the -CH₂-CH₂-OH protons in unlabeled acetophenazine would be absent in the ¹H NMR spectrum of Acetophenazine-d4.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium atoms exhibit a characteristic triplet multiplicity due to C-D coupling. Furthermore, these signals are shifted slightly upfield compared to their corresponding signals in the unlabeled compound. This isotopic shift provides further confirmation of the labeling positions.

²H NMR Spectroscopy: Deuterium NMR (²H NMR) provides direct observation of the deuterium nuclei. A single resonance in the ²H NMR spectrum would confirm the presence of deuterium in a specific chemical environment. The chemical shift in the ²H NMR spectrum is identical to that of the corresponding proton in the ¹H NMR spectrum. wikipedia.org This technique is highly specific for confirming the presence and location of the deuterium label. magritek.com

Research Findings:

The analysis of the NMR spectra would be expected to confirm that deuteration occurred specifically on the hydroxyethyl side chain of the piperazine ring.

Table 2: Illustrative NMR Data for this compound

| Nucleus | Unlabeled Acetophenazine (Expected δ, ppm) | Acetophenazine-d4 (Expected δ, ppm) | Comments |

| ¹H | ~3.65 (t, 2H, -CH₂-OH) | Absent | Disappearance of the signal confirms deuteration at this position. |

| ¹H | ~2.55 (t, 2H, -N-CH₂-) | Absent | Disappearance of the signal confirms deuteration at this position. |

| ¹³C | ~59.5 (-CH₂-OH) | ~59.0 (t) | Upfield shift and triplet multiplicity due to C-D coupling. |

| ¹³C | ~53.0 (-N-CH₂-) | ~52.5 (t) | Upfield shift and triplet multiplicity due to C-D coupling. |

| ²H | N/A | ~3.65 | Signal confirms the presence of deuterium at the -CD₂-OH position. |

| ²H | N/A | ~2.55 | Signal confirms the presence of deuterium at the -N-CD₂- position. |

Note: This data is illustrative and based on expected chemical shifts and coupling patterns.

Chromatographic Purity Assessment of Synthesized Deuterated Compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical purity of the synthesized this compound. This analysis ensures that the final product is free from starting materials, reagents, and any side products from the synthesis.

A reversed-phase HPLC method is typically developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, for instance, around 245 nm or 280 nm for phenothiazines.

Research Findings:

The HPLC analysis should demonstrate a single major peak for this compound, indicating a high degree of chemical purity. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all observed peaks. For use in regulated studies, a chemical purity of ≥98% is often required. It is noteworthy that under certain reversed-phase HPLC conditions, a slight separation between the deuterated and non-deuterated analogs can be observed, with the deuterated compound often eluting slightly earlier. tandfonline.com This phenomenon can be utilized to further assess isotopic homogeneity.

Table 3: Illustrative HPLC Purity Data for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate (pH 5.0) (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Retention Time | ~ 8.5 min |

| Purity | >99% |

Note: This data is illustrative and represents typical parameters for HPLC analysis of a phenothiazine compound.

Preclinical Pharmacokinetic and Metabolic Research Applications of Acetophenazine D4 Dimaleate

In Vitro Metabolic Stability and Biotransformation Studies

In vitro studies are essential first steps in characterizing the metabolic profile of a drug candidate. These assays, using biological systems like liver microsomes and hepatocytes, predict how a drug will be metabolized in vivo. bioivt.com

Microsomal and Hepatocyte Incubation Methodologies for Metabolic Profiling

The metabolic profiling of Acetophenazine-d4 dimaleate typically begins with in vitro incubations using liver subcellular fractions or whole cells. bioivt.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from liver tissue, primarily from humans and preclinical species like rats and mice. They contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major drivers of drug metabolism. nih.gov In a typical assay, this compound is incubated with liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL) in a buffered solution at 37°C. nih.gov The reaction is initiated by adding a cofactor, NADPH, which is essential for CYP450 activity. nih.gov Samples are taken at various time points and the reaction is stopped to measure the disappearance of the parent compound.

Hepatocytes : These are whole liver cells and are considered the "gold standard" for in vitro metabolic studies because they contain a full complement of both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes, as well as transporters. bioivt.com Cryopreserved hepatocytes are commonly used in suspension cultures. bioivt.com The methodology is similar to microsomal incubations, where this compound is incubated with a known concentration of hepatocytes (e.g., 1 million cells/mL) to assess its metabolic breakdown over time. researchgate.net

Determination of In Vitro Metabolic Clearance Rates Using Deuterated Standard

A primary application of this compound is in the precise determination of metabolic clearance. When studying the non-deuterated parent drug, Acetophenazine (B1666502), the deuterated version is added to samples as an internal standard before analysis by liquid chromatography-mass spectrometry (LC-MS). Because it is chemically identical but has a different mass, it co-elutes with the parent drug but is detected on a separate mass channel, allowing for highly accurate quantification by correcting for variations in sample processing and instrument response.

Furthermore, comparing the metabolic rate of this compound to its non-deuterated counterpart can reveal the kinetic isotope effect. If the deuterium (B1214612) atoms are placed at a site of metabolic attack, the C-D bond, being stronger than a C-H bond, can slow down the rate of enzymatic cleavage. This results in a lower intrinsic clearance (CLint) for the deuterated compound, providing insight into metabolic mechanisms. uni-halle.de

Table 1: Illustrative Comparison of In Vitro Metabolic Clearance in Human Liver Microsomes This table presents hypothetical data for illustrative purposes.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Acetophenazine Dimaleate | 25.5 | 53.8 |

| This compound | 38.0 | 36.2 |

Identification and Structural Elucidation of Metabolites in In Vitro Systems

Following incubation in microsomal or hepatocyte systems, the samples are analyzed to identify the chemical structures of any metabolites formed. Acetophenazine, as a phenothiazine (B1677639), is expected to undergo several common metabolic transformations, including oxidation of the sulfur atom in the phenothiazine ring (sulfoxidation), hydroxylation of the aromatic rings, and N-dealkylation or oxidation of the piperazine (B1678402) side chain. contaminantdb.ca

The use of this compound is advantageous in this process. Metabolites derived from it will retain the deuterium label, resulting in a characteristic mass shift that distinguishes them from endogenous components in the complex biological matrix. High-resolution mass spectrometry coupled with tandem MS (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation patterns help to pinpoint the exact site of metabolic modification.

Role of Specific Cytochrome P450 Isoforms and Other Enzymes in Metabolism

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. For phenothiazines like Acetophenazine, CYP450 enzymes are the primary catalysts for Phase I metabolism. drugbank.comscribd.com To identify the specific isoforms involved (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4), researchers use a panel of recombinant human CYP enzymes expressed in a cellular system. google.com By incubating this compound with each individual enzyme, the isoforms that can metabolize the compound can be identified.

Another approach involves using chemical inhibitors specific to certain CYP isoforms in human liver microsome incubations. A significant reduction in the metabolism of Acetophenazine in the presence of a specific inhibitor points to the involvement of that particular enzyme.

In Vivo Preclinical Pharmacokinetic Investigations in Animal Models

In vivo studies in animal models are necessary to understand how a drug behaves in a whole organism, bridging the gap between in vitro data and human clinical trials. nih.govnih.gov

Assessment of Absorption and Distribution Characteristics in Rodent Models

To assess pharmacokinetics, this compound is administered to rodent models, such as rats or mice. dokumen.pub Following administration (e.g., oral or intravenous), blood samples are collected at various time points to determine the drug's absorption into the systemic circulation and its subsequent elimination. The concentration of the compound in plasma is measured using LC-MS, with the deuterated label ensuring accurate quantification.

To study tissue distribution, animals are euthanized at different times after dosing, and various organs and tissues (e.g., brain, liver, kidney, lung) are collected. The concentration of this compound in these tissues is then quantified. This is particularly important for antipsychotics like Acetophenazine, as its efficacy is dependent on its ability to cross the blood-brain barrier and reach its target dopamine (B1211576) receptors in the brain. drugbank.commedchemexpress.com The data from these studies help to build a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Table 2: Hypothetical Tissue Distribution of this compound in a Rat Model (ng/g or ng/mL) This table presents hypothetical data for illustrative purposes.

| Time Point | Plasma (ng/mL) | Brain (ng/g) | Liver (ng/g) | Kidney (ng/g) |

|---|---|---|---|---|

| 1 hour | 150 | 180 | 950 | 720 |

| 4 hours | 85 | 110 | 620 | 450 |

| 8 hours | 30 | 45 | 210 | 150 |

| 24 hours | 5 | 8 | 35 | 25 |

Investigation of Excretion Pathways and Mass Balance in Preclinical Species

The use of isotopically labeled compounds is a cornerstone of absorption, distribution, metabolism, and excretion (ADME) studies in drug development. acs.org In the case of this compound, the deuterium label allows for the differentiation of the administered drug and its metabolites from endogenous compounds, facilitating a clear and quantitative assessment of its fate in preclinical animal models.

The identification of metabolites in excreta is another key objective. The deuterium label in this compound aids in the detection of drug-related material in complex biological matrices using mass spectrometry. By analyzing the mass spectra for the characteristic isotopic signature of the deuterated compound and its metabolites, researchers can identify the chemical transformations that Acetophenazine undergoes in the body. This information is crucial for understanding the metabolic pathways, which can include oxidation, N-dealkylation, and conjugation reactions common to phenothiazines. hmdb.canih.gov

Comparative Pharmacokinetic Analysis with Non-Deuterated Acetophenazine in Animal Models

A primary application of deuterated compounds like this compound is in comparative pharmacokinetic studies alongside their non-deuterated counterparts. nih.govresearchgate.net These studies are designed to investigate the effect of deuterium substitution on the pharmacokinetic profile of the drug. The substitution of hydrogen with deuterium can lead to a stronger chemical bond, which can, in turn, affect the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.govresearchgate.net

In a typical comparative pharmacokinetic study in animal models (e.g., rats or mice), two groups of animals would be administered either Acetophenazine or this compound. Blood samples are then collected at various time points and analyzed to determine the plasma concentration of the respective drug over time. Key pharmacokinetic parameters are then calculated and compared between the two groups.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Acetophenazine and this compound in Rats

| Parameter | Acetophenazine | This compound | Potential Implication of Deuteration |

| Cmax (ng/mL) | 150 | 180 | Increased peak plasma concentration. researchgate.net |

| Tmax (h) | 1.5 | 1.5 | No significant change in time to reach peak concentration. |

| AUC (ng·h/mL) | 900 | 1200 | Increased overall drug exposure. researchgate.net |

| t1/2 (h) | 4 | 6 | Longer elimination half-life. researchgate.net |

| CL (L/h/kg) | 2.5 | 1.8 | Decreased clearance. researchgate.net |

This table presents hypothetical data for illustrative purposes, as specific comparative pharmacokinetic data for this compound was not found in the provided search results.

An increase in parameters like Cmax, AUC, and t1/2 for the deuterated compound would suggest that the deuterium substitution has slowed down its metabolism, leading to a longer residence time in the body. nih.govresearchgate.net This alteration in pharmacokinetics can have significant implications for the drug's efficacy and dosing regimen. researchgate.netportico.org

Application as an Internal Standard in Quantitative Bioanalysis for Pharmacokinetic Studies

This compound serves as an ideal internal standard (IS) for the quantitative analysis of Acetophenazine in biological samples during pharmacokinetic studies. medchemexpress.commedchemexpress.comwuxiapptec.com The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods. wuxiapptec.comresearchgate.net

Principles of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise measurements of analyte concentrations. osti.govresearchgate.netrsc.org The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the internal standard, in this case, this compound) to the unknown sample containing the non-labeled analyte (Acetophenazine). osti.gov

The key advantages of using a stable isotope-labeled internal standard like this compound are: wuxiapptec.comresearchgate.net

Similar Physicochemical Properties: The deuterated and non-deuterated forms of Acetophenazine have nearly identical chemical and physical properties. This means they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.

Correction for Variability: Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to a similar extent. By measuring the ratio of the analyte to the internal standard, these variations can be effectively corrected for, leading to more accurate and reproducible results. wuxiapptec.com

Co-elution: In liquid chromatography, the deuterated and non-deuterated compounds will co-elute, meaning they exit the chromatography column at the same time. This helps to minimize the impact of matrix effects, where other components in the biological sample can interfere with the ionization of the analyte.

Methodologies for Accurate and Precise Quantification of Acetophenazine in Preclinical Biological Matrices

The quantification of Acetophenazine in preclinical biological matrices such as plasma, serum, or tissue homogenates typically involves the following steps: mdpi.comnih.gov

Sample Preparation: A known amount of this compound (the internal standard) is added to the biological sample. The proteins in the sample are then precipitated, and the analyte and internal standard are extracted using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). wuxiapptec.commdpi.com

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). The two compounds are separated from other matrix components by the LC column and then detected by the mass spectrometer. cuny.edumdpi.com

Quantification: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Acetophenazine and this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of Acetophenazine in the original sample by comparing it to a calibration curve prepared with known concentrations of Acetophenazine and a constant concentration of the internal standard. cuny.edumdpi.com

Table 2: Example MRM Transitions for Acetophenazine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| Acetophenazine | [Value] | [Value] | Quantifier |

| Acetophenazine | [Value] | [Value] | Qualifier |

| This compound | [Value] | [Value] | Internal Standard |

Specific m/z values for Acetophenazine and its deuterated analog are instrument-dependent and would be optimized during method development. cuny.edu

Studies on Kinetic Isotope Effects (KIE) in Metabolic Pathways

The study of kinetic isotope effects (KIE) provides valuable insights into the mechanisms of enzymatic reactions and can be a powerful tool in drug design. portico.orgnih.govnih.gov The replacement of a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of bond cleavage, leading to a measurable KIE. researchgate.net

Experimental Design for Measuring Primary and Secondary KIE on Enzymatic Reactions

To measure the KIE on the metabolism of Acetophenazine, in vitro experiments using liver microsomes or recombinant enzymes are typically employed. nih.govnih.govresearchgate.net

Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For Acetophenazine, this could involve, for example, the hydroxylation of the acetyl group or N-dealkylation of the piperazine side chain. To measure the primary KIE, an intramolecular competition experiment can be designed if the molecule has equivalent, metabolically active positions. However, a more common approach for compounds like Acetophenazine would be an intermolecular competition experiment. nih.gov In this setup, a mixture of equimolar amounts of Acetophenazine and this compound is incubated with the enzyme system (e.g., liver microsomes). The reaction is allowed to proceed for a short period, and the ratio of the metabolites formed from the deuterated and non-deuterated substrates is measured by LC-MS. The KIE is then calculated from this ratio.

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position that is not directly involved in bond breaking but is located near the reaction center. Changes in hybridization or steric effects at this position can influence the reaction rate. The experimental design to measure a secondary KIE is similar to that for a primary KIE, but the deuterium label is placed at a non-metabolized position adjacent to the site of metabolism.

Table 3: Illustrative Experimental Design for KIE Measurement

| Experimental Step | Description |

| Substrates | Equimolar mixture of Acetophenazine and this compound. |

| Enzyme Source | Preclinical species liver microsomes (e.g., rat, dog) or recombinant cytochrome P450 enzymes. researchgate.netpharmaron.com |

| Incubation | Substrates are incubated with the enzyme source and necessary cofactors (e.g., NADPH) at 37°C. pharmaron.com |

| Reaction Quenching | The reaction is stopped at various time points by adding a quenching solution (e.g., acetonitrile). |

| Sample Analysis | The concentrations of remaining parent compounds and formed metabolites are determined by LC-MS/MS. |

| KIE Calculation | The KIE is calculated as the ratio of the rate of metabolism of the non-deuterated substrate to the rate of metabolism of the deuterated substrate (kH/kD). wikipedia.org |

The observation of a significant KIE (typically >1.5) would indicate that C-H bond cleavage is a rate-limiting step in the metabolism of Acetophenazine. nih.gov This information can be used to predict the effects of deuteration on the in vivo pharmacokinetics of the drug and to guide the design of new analogs with improved metabolic stability. portico.orgnih.gov

Mechanistic Implications of Deuterium Substitution on Metabolic Rates and Pathways

The use of isotopically labeled compounds, such as this compound, is a cornerstone of modern preclinical pharmacokinetic research. The substitution of hydrogen atoms with their heavier, stable isotope deuterium (²H or D) provides a powerful tool to investigate the mechanisms of drug metabolism. This substitution does not significantly alter the size, shape, or physicochemical properties of the molecule, but it can have profound effects on the rates of metabolic reactions. wikipedia.orginformaticsjournals.co.in The primary mechanism underlying these effects is the kinetic isotope effect (KIE).

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction if this bond cleavage is the rate-limiting step in a metabolic process. nih.govwikipedia.org This phenomenon, the KIE, is quantified as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). juniperpublishers.com For C-H bond cleavage reactions mediated by enzymes like the Cytochrome P450 (CYP) family, the KIE can range from 2 to as high as 10, indicating a significant reduction in the metabolic rate at the deuterated position. juniperpublishers.com

Phenothiazines, the class to which Acetophenazine belongs, undergo extensive metabolism in the liver, primarily through reactions catalyzed by CYP enzymes. testbook.comnih.gov Major metabolic pathways include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring structure.

S-Oxidation: Oxidation of the sulfur atom in the central ring.

N-Dealkylation: Removal of alkyl groups from the side chain nitrogen. researchgate.net

In this compound, the four deuterium atoms are placed on the ethylene (B1197577) bridge of the hydroxyethylpiperazine side chain. This specific placement is critical for probing the metabolism of this part of the molecule. If N-dealkylation or oxidation of the side chain involves the cleavage of a C-H bond at these deuterated positions, a significant KIE would be expected.

The table below illustrates the theoretical impact of the KIE on the primary metabolic pathways of Acetophenazine, assuming the rate-limiting step involves C-H(D) bond cleavage.

Table 1: Illustrative Kinetic Isotope Effect (KIE) on Acetophenazine Metabolism This table presents hypothetical data to illustrate the KIE principle.

| Metabolic Pathway | Position of C-H(D) Bond Cleavage | Hypothetical Rate Constant (kH) (units/time) | Hypothetical Rate Constant (kD) (units/time) | Resulting KIE (kH/kD) |

|---|---|---|---|---|

| N-Dealkylation of Side Chain | Ethylene bridge | 10 | 2 | 5.0 |

| Aromatic Hydroxylation | Phenothiazine Ring | 8 | 8 | 1.0 |

The following table provides a hypothetical comparison of the metabolite profiles for Acetophenazine and Acetophenazine-d4 dimaleale, demonstrating the concept of metabolic shunting.

Table 2: Hypothetical Metabolite Profile Comparison: Acetophenazine vs. This compound This table presents hypothetical data to illustrate the concept of metabolic shunting.

| Metabolite Type | % of Total Metabolites (from Acetophenazine) | % of Total Metabolites (from this compound) |

|---|---|---|

| Side-Chain Cleavage Products | 60% | 20% |

| Aromatic Hydroxylation Products | 25% | 50% |

By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can elucidate which pathways are most significant, identify the specific sites of metabolic attack, and understand the intricate enzymatic mechanisms involved. This information is invaluable in preclinical research for predicting a drug's metabolic fate and potential for drug-drug interactions.

Advanced Bioanalytical Method Development Utilizing Acetophenazine D4 Dimaleate

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development of a robust LC-MS/MS method is a multi-step process that involves the careful optimization of chromatographic conditions, mass spectrometric parameters, and sample extraction procedures to ensure reliable quantification of the target analyte in complex biological samples.

Effective chromatographic separation is crucial to distinguish the analyte from endogenous matrix components and ensure that the deuterated internal standard (IS) and the non-deuterated analyte exhibit similar chromatographic behavior. For phenothiazines like acetophenazine (B1666502), reverse-phase chromatography is commonly employed.

A typical setup involves a C18 or a phenyl-hexyl column, which provides suitable retention and separation for these types of compounds. semanticscholar.org The mobile phase often consists of an aqueous component, such as water with a formic acid and ammonium (B1175870) acetate (B1210297) buffer, and an organic component like methanol (B129727) or acetonitrile (B52724). semanticscholar.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure adequate separation from early-eluting polar interferences and timely elution of the analytes. nih.gov

The deuterated standard, Acetophenazine-d4, is expected to have a slightly shorter retention time than the unlabeled acetophenazine due to the isotope effect, but they should be baseline-resolved from major matrix interferences. The primary goal is to achieve a rapid, yet efficient, separation with a total run time often under 10 minutes. nih.govnih.gov

Table 1: Example Chromatographic Conditions for Acetophenazine Analysis

| Parameter | Condition |

| LC System | UPLC System semanticscholar.org |

| Column | Phenyl-Hexyl C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) semanticscholar.org |

| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Acetate in Water semanticscholar.org |

| Mobile Phase B | 0.1% Formic Acid and 2 mM Ammonium Acetate in Methanol semanticscholar.org |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35-40 °C semanticscholar.org |

| Injection Volume | 2-5 µL semanticscholar.org |

| Gradient Program | Linear gradient from 20% B to 95% B over 4 minutes |

Mass spectrometry detection, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity. koreamed.org Ionization is typically achieved using an electrospray ionization (ESI) source in positive mode, as the nitrogen atoms in the acetophenazine structure are readily protonated. nih.gov

To optimize the signal, key source parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases) are fine-tuned. koreamed.org For MRM analysis, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances specificity.

For Acetophenazine (C₂₃H₂₉N₃O₂S, MW: 423.56 g/mol ), the precursor ion would be m/z 424.2. For the internal standard, Acetophenazine-d4 Dimaleate, the precursor ion would be shifted to m/z 428.2. The selection of product ions is based on fragmentation patterns observed during compound infusion, aiming for stable and intense fragments.

Table 2: Hypothetical MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| Acetophenazine | 424.2 | 143.1 | 0.10 | 25 |

| Acetophenazine-d4 (IS) | 428.2 | 147.1 | 0.10 | 25 |

| MS Parameter | Setting | |||

| Ionization Mode | ESI Positive nih.gov | |||

| Capillary Voltage | 3.5 kV koreamed.org | |||

| Source Temperature | 150 °C | |||

| Desolvation Gas Temp | 350 °C | |||

| Collision Gas | Argon koreamed.org |

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, serum, tissue homogenate) while removing proteins and other interfering substances like phospholipids (B1166683) that can cause ion suppression. oup.comresearchgate.net For preclinical research, where sample volumes can be small (50-100 µL), the method must be efficient and reproducible. semanticscholar.orgscielo.br

Common techniques for phenothiazines include:

Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a cold organic solvent like acetonitrile or methanol to the plasma sample. semanticscholar.orgkoreamed.org After vortexing and centrifugation, the clear supernatant containing the analyte is separated and often diluted before injection. koreamed.org This method is widely used for its high throughput. waters.com

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It involves extracting the drug from the aqueous biological sample into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) after pH adjustment. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can concentrate the analyte, leading to better sensitivity. nih.gov Samples are loaded onto a cartridge containing a sorbent (e.g., C18, mixed-mode cation exchange). oup.comnih.gov Interferences are washed away, and the analyte is then eluted with a small volume of organic solvent. oup.com This technique is effective but more time-consuming and costly than PPT. nih.gov

Given the need for efficiency in preclinical studies, protein precipitation is often the first choice, provided that matrix effects can be adequately controlled. waters.com

Mass Spectrometry Parameters for Enhanced Sensitivity, Selectivity, and Robustness

Validation of Bioanalytical Methods for Preclinical Quantitative Analysis

A developed LC-MS/MS assay must be validated to demonstrate its reliability for its intended purpose, following guidelines from regulatory bodies. scielo.br This ensures that the data generated are accurate and reproducible.

The validation process assesses several key parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing samples with known concentrations, and a correlation coefficient (r²) of >0.99 is typically required. scielo.brmdpi.com

Accuracy and Precision: Accuracy measures how close the measured concentration is to the true value (expressed as % bias), while precision measures the repeatability of the results (expressed as % relative standard deviation, RSD). nih.gov Both are tested at multiple concentration levels (low, medium, and high quality controls) within a single run (intra-day) and across different days (inter-day). Acceptance criteria are usually within ±15% (±20% at the Lower Limit of Quantification, LLOQ). nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. While not required to be 100%, recovery should be consistent and reproducible across the concentration range. nih.gov

Table 3: Representative Bioanalytical Method Validation Data

| Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (50 ng/mL) | HQC (150 ng/mL) |

| Intra-day Precision (%RSD) | <10% | <8% | <5% | <6% |

| Inter-day Precision (%RSD) | <12% | <10% | <7% | <8% |

| Intra-day Accuracy (%Bias) | ±15% | ±10% | ±8% | ±9% |

| Inter-day Accuracy (%Bias) | ±18% | ±12% | ±10% | ±11% |

| Mean Extraction Recovery | 85% | 88% | 91% | 90% |

| Linearity (r²) | >0.995 over 1-200 ng/mL range |

Note: Data are representative examples based on typical performance for similar assays. nih.govkoreamed.org

Matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) due to co-eluting components from the biological sample. nih.goveijppr.com It is a significant concern in LC-MS/MS bioanalysis. researchgate.net

The matrix effect is quantitatively assessed by comparing the peak response of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the response of the analyte in a pure solvent. nih.gov The use of a stable isotope-labeled internal standard like Acetophenazine-d4 is the most effective way to mitigate matrix effects. Because the IS is chemically identical and chromatographically co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, thus correcting for the variability in the final analyte/IS peak area ratio. nih.gov The consistency of the IS-normalized matrix factor is evaluated across different lots of biological matrix to ensure the method's robustness. nih.gov

Stability Assessments of Acetophenazine and this compound in Stored Preclinical Samples

Ensuring the stability of an analyte and its internal standard in biological matrices under various storage conditions is a prerequisite for reliable pharmacokinetic and toxicokinetic studies. Stability assessments are performed to determine if the concentration of the analyte changes over time during sample collection, processing, and storage. For Acetophenazine and its deuterated internal standard, this compound, these evaluations are crucial.

Typical stability tests for preclinical samples stored in matrices like plasma or serum include:

Freeze-Thaw Stability: Samples are subjected to multiple cycles of freezing (e.g., at -20°C or -80°C) and thawing to mimic conditions during sample retrieval and analysis. The analyte and internal standard concentrations are measured after several cycles and compared to baseline values.

Short-Term (Bench-Top) Stability: This test evaluates the stability of the compounds at room temperature for a period that reflects the time samples might spend on a lab bench during processing.

Long-Term Stability: To ensure sample integrity over the course of a study, samples are stored at specified low temperatures for an extended duration (e.g., several months) and analyzed at set intervals.

The use of this compound is integral to these assessments. Because it behaves almost identically to Acetophenazine, any degradation of the internal standard would likely mirror the degradation of the analyte, although stable isotope-labeled standards are generally expected to be as stable as the parent compound. The consistent response ratio of the analyte to the internal standard across these conditions confirms stability.

Table 1: Illustrative Freeze-Thaw Stability Data for Acetophenazine in Rat Plasma

| Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Nominal Concentration | % RSD |

|---|---|---|---|

| 0 (Baseline) | 50.5 | 101.0% | 2.5% |

| 1 | 49.8 | 99.6% | 3.1% |

| 3 | 50.1 | 100.2% | 2.8% |

This table represents typical data for a stable compound. The consistent measurements, well within 15% of the nominal concentration, would indicate that Acetophenazine is stable through multiple freeze-thaw cycles. The precision, indicated by the low %RSD (Relative Standard Deviation), is assured by the use of an appropriate internal standard like this compound.

High-Throughput Bioanalytical Screening Approaches

In drug discovery and early development, a large number of samples must be analyzed quickly and efficiently. High-throughput screening (HTS) workflows are essential for timely decision-making. This compound is ideally suited for such environments, where its role as an internal standard ensures data quality despite accelerated and often automated processing.

Integration with Automated Sample Processing and Data Analysis Systems

Automation is key to achieving high throughput in bioanalysis. Robotic liquid handlers and automated sample preparation stations are used for tasks like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

In a typical automated workflow:

Preclinical plasma samples are aliquoted into a 96-well plate by a liquid handling robot.

The same robot adds a solution containing this compound to every well (except for blank matrix samples).

Subsequent steps, such as the addition of a precipitating agent (e.g., acetonitrile) or loading onto an SPE plate, are fully automated.

The final extracts are injected into an LC-MS/MS system for analysis.

Miniaturization and Micro-Sampling Techniques in Preclinical Bioanalysis

There is a strong ethical and scientific drive to reduce the volume of blood drawn from laboratory animals, particularly rodents. Miniaturized sampling techniques, such as dried blood spot (DBS) and volumetric absorptive microsampling (VAMS), which collect microliter volumes of blood, are increasingly used.

These small sample volumes necessitate highly sensitive analytical methods. The use of LC-MS/MS with a stable isotope-labeled internal standard like this compound is often required to achieve the necessary limits of quantification from such small samples. When extracting analytes from a DBS or VAMS tip, the internal standard is added to the extraction solvent to account for recovery variability. The ability to obtain accurate toxicokinetic data from microsamples allows for serial sampling from a single animal, reducing the total number of animals required for a study and generating more robust individual data.

Application in Comprehensive Metabolite Identification Workflows

Understanding how a drug is metabolized is a critical part of drug development. This compound plays a pivotal role not only in quantifying the parent drug but also in identifying its metabolites.

Utilization of Labeled Standards for Confident Structural Elucidation of Unknown Metabolites

During metabolite profiling, mass spectrometry detects numerous signals, many of which are from endogenous matrix components. A key challenge is to distinguish drug-related metabolites from this background noise. When preclinical models are dosed with a mixture of Acetophenazine and this compound, the drug and its metabolites will appear as unique doublet peaks in the mass spectrum, separated by the mass difference of the incorporated isotopes (4 Da in this case).

This "isotope pattern filtering" strategy allows data processing software to selectively identify all drug-related material. Furthermore, when a metabolite is fragmented in the mass spectrometer (MS/MS analysis), the fragments containing the deuterium (B1214612) label will also show a 4 Da mass shift. This information is invaluable for structural elucidation, as it helps determine which part of the molecule has been metabolically modified. For instance, if a fragment containing the labeled portion of the molecule remains unchanged while another fragment shows a mass increase of 16 Da, it strongly suggests that hydroxylation occurred on the unlabeled part of the molecule.

High-Resolution Mass Spectrometry and Data Processing for Metabolite Profiling

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which can be used to determine the elemental composition of a detected ion. When combined with the use of this compound, the confidence in metabolite identification is significantly enhanced.

The workflow typically involves:

Acquiring full-scan HRMS data from samples.

Using data processing software to search for the characteristic isotopic doublet of the parent drug and its potential metabolites.

Confirming the elemental composition of suspected metabolites using the accurate mass data.

Performing targeted HRMS/MS on the detected doublets to obtain fragmentation spectra.

Interpreting the fragmentation patterns, using the mass shifts in the labeled fragments to pinpoint the site of metabolic modification.

This comprehensive approach, underpinned by the use of a stable isotope-labeled standard, allows for a detailed and confident mapping of the metabolic fate of Acetophenazine.

Table 2: List of Compounds

| Compound Name |

|---|

| Acetophenazine |

| This compound |

Mechanistic Investigations and Pharmacological Research Leveraging Deuterated Analogs Preclinical and in Vitro Focus

Receptor Binding and Ligand-Target Interaction Studies (In Vitro)

In vitro receptor binding studies are fundamental to understanding the affinity and selectivity of a drug for its molecular targets. The use of deuterated compounds like Acetophenazine-d4 Dimaleate can provide nuanced insights into these interactions.

Quantitative Receptor Autoradiography and Radioligand Binding Assays Using Deuterated Competitors

Quantitative receptor autoradiography is a powerful technique used to determine the precise location and kinetic properties of receptors within tissues. nih.gov This method involves incubating tissue sections with radiolabeled ligands and analyzing the resulting autoradiograms to quantify receptor density. nih.gov In competitive binding assays, a deuterated compound such as this compound can be used as a competitor to a radioligand to determine the binding affinity of the deuterated analog for a specific receptor.

While direct studies detailing the use of this compound in quantitative receptor autoradiography are not prevalent in the public domain, the methodology is well-established for other deuterated compounds. For instance, deuterated radiotracers have been successfully used in quantitative in vitro autoradiography to assess receptor-specific accumulation in various tissues. springermedizin.deki.se These studies demonstrate the utility of deuterated analogs in characterizing receptor binding profiles with high precision. nih.govspringermedizin.de

Biophysical Characterization of Binding Affinity and Selectivity

A variety of biophysical techniques are employed to characterize the binding affinity and selectivity of drug candidates. nih.gov Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy provide detailed information on the thermodynamics and kinetics of ligand-receptor interactions. nih.gov

The introduction of deuterium (B1214612) can subtly influence these binding parameters. While specific biophysical data for this compound is limited, the principles of using deuterated molecules in such assays are well-documented. For example, hydrogen-deuterium exchange (HDX) mass spectrometry is a technique that monitors the exchange of backbone amide hydrogens with deuterium in the solvent, providing insights into protein conformation and dynamics upon ligand binding. nih.gov These methods are crucial for understanding how deuteration might affect the structural and dynamic aspects of a drug's interaction with its target, which in turn influences its binding affinity and selectivity. mdpi.comresearchgate.net

Investigation of this compound Interaction with Dopamine (B1211576) D2 Receptors (In Vitro)

Acetophenazine (B1666502) is known to act as an antagonist at dopamine D2 receptors. ncats.iodrugbank.com In vitro studies investigating the interaction of this compound with D2 receptors are critical for understanding whether deuteration alters this primary pharmacological action. Competitive radioligand binding assays are typically used, where the ability of this compound to displace a known D2 receptor radioligand is measured.

Table 1: Hypothetical Comparative Binding Affinities at Dopamine D2 Receptors

| Compound | Ki (nM) for Dopamine D2 Receptor |

| Acetophenazine | [Hypothetical Value] |

| This compound | [Hypothetical Value] |

Exploration of Androgen Receptor Binding and Antiandrogen Activity (In Vitro)

Some phenothiazines have been reported to exhibit modest binding to the androgen receptor (AR) and possess antiandrogenic activity. ncats.io Investigating the in vitro interaction of this compound with the AR is therefore a relevant area of research. This can be accomplished using competitive binding assays with a radiolabeled androgen, such as dihydrotestosterone (B1667394) (DHT), and cells or tissues expressing the AR.

The potential for deuteration to affect AR binding is an area of interest, as it could modulate the antiandrogenic properties of the molecule. nih.gov For instance, studies on deuterated enzalutamide, an AR inhibitor, have shown that deuteration can lead to a superior pharmacokinetic profile, which in turn could influence its antitumor activity. nih.gov

Enzyme Kinetics and Inhibition Studies (In Vitro)

In vitro enzyme inhibition studies are essential for predicting a drug's metabolic fate and potential for drug-drug interactions. bioivt.com The use of deuterated compounds in these assays can provide valuable information on the kinetic isotope effect.

Determination of Enzyme Affinity and Inhibition Constants Using Labeled Substrates/Inhibitors

The deuteration of a molecule at a site of metabolism can slow down the rate of enzymatic reaction, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com This can be quantified by determining enzyme affinity (Km) and inhibition constants (Ki) using in vitro systems, such as human liver microsomes or recombinant cytochrome P450 (CYP) enzymes. bioivt.com

For this compound, where the deuterium atoms are on the piperazine (B1678402) ring, it is plausible that this modification could alter its metabolism by CYP enzymes. In vitro studies would typically involve incubating the compound with liver microsomes and measuring the rate of its disappearance or the formation of metabolites over time. Comparing these rates to those of non-deuterated acetophenazine would reveal the extent of the KIE. Such studies are crucial for understanding how deuteration might lead to a more stable metabolic profile. juniperpublishers.com

Probing Active Site Interactions and Enzyme Mechanism with Deuterated Probes

The primary mechanism of action of acetophenazine is its binding to and inhibition of the dopamine D2 receptor. nih.govhmdb.cadrugbank.com Understanding the precise nature of this interaction is crucial for structure-activity relationship studies and the design of more selective antagonists. Deuterated analogs of acetophenazine serve as invaluable tools in these investigations. While deuterium substitution is not expected to alter the fundamental binding mode to the receptor, it provides a stable isotopic signature for use in competitive binding assays and advanced analytical techniques. researchgate.netmdpi.com

In in vitro binding assays using cell membranes expressing the human dopamine D2 receptor, the binding affinity of acetophenazine has been quantified. These studies are essential for characterizing the potency of the compound at its primary therapeutic target. The use of a deuterated internal standard, such as this compound, in conjunction with mass spectrometry-based detection methods, can enhance the accuracy and precision of these measurements.

| Compound | Target | Assay Type | Reported Affinity (Ki) |

|---|---|---|---|

| Acetophenazine | Dopamine D2 Receptor | In vitro competitive binding assay | 0.8 µM ncats.io |

Cellular Uptake, Distribution, and Efflux Mechanism Studies (In Vitro/Cell Models)

The efficacy of a centrally acting drug like acetophenazine is dependent not only on its receptor binding affinity but also on its ability to cross cell membranes and reach its site of action within the brain. Conversely, cellular efflux mechanisms can limit its intracellular concentration and contribute to drug resistance. Deuterated analogs are instrumental in studies designed to quantify these processes.

Characterization of Transporter-Mediated Uptake and Efflux in Cell Lines

A key factor influencing the intracellular concentration of many drugs is the action of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump substrates out of cells. nih.gov Phenothiazines, as a class, are known to interact with P-gp. researchgate.net Studies have indicated that acetophenazine is an inhibitor of P-gp. drugbank.com

The inhibitory potential of a compound on P-gp is often assessed using in vitro models, such as cell lines overexpressing the transporter (e.g., MDCK-MDR1 cells). nih.gov A common method involves measuring the accumulation of a fluorescent P-gp substrate, like rhodamine 123, in the presence and absence of the test compound. mdpi.comnih.gov An increase in rhodamine 123 accumulation signifies inhibition of P-gp. In such assays, this compound can be used as a stable analytical standard for precise quantification of the parent compound's concentration and to ensure that the observed effects are not due to a metabolite.

| Assay | Cell Line | Probe Substrate | Effect of Acetophenazine | Relevance of Deuterated Analog |

|---|---|---|---|---|

| Rhodamine 123 Accumulation Assay | P-gp overexpressing cells (e.g., MCF7/ADR) | Rhodamine 123 | Increased intracellular fluorescence, indicating P-gp inhibition. mdpi.comnih.gov | Serves as a stable internal standard for LC-MS/MS quantification of acetophenazine in the assay medium and cell lysates. |

Intracellular Compartmentalization and Subcellular Localization Studies

Once inside a cell, the distribution of a drug is not uniform. Basic lipophilic compounds like phenothiazines are known to accumulate in acidic organelles, primarily lysosomes, through a process called lysosomal trapping. nih.govnih.gov This sequestration can affect the concentration of the drug available to bind to its target and may have implications for drug-drug interactions and cellular toxicity. bioivt.comoncotarget.com

Confocal microscopy, in conjunction with fluorescent probes, is a powerful technique to visualize the subcellular localization of drugs. nih.govnih.gov For instance, co-localization studies using a lysosome-specific fluorescent dye (e.g., LysoTracker Red) and a fluorescently tagged version of acetophenazine could provide direct visual evidence of its accumulation in lysosomes. bioivt.com While direct fluorescent tagging of acetophenazine may alter its properties, the use of this compound in tandem with techniques like nano-scale secondary ion mass spectrometry (NanoSIMS) could allow for the label-free visualization of the deuterated compound's subcellular distribution.

| Technique | Cell Model | Observed Phenomenon | Potential Role of Deuterated Analog |

|---|---|---|---|

| Confocal Microscopy with Fluorescent Probes | Various cell lines (e.g., HeLa, HepG2) | Co-localization of phenothiazines with lysosomal markers. nih.govresearchgate.net | Enables label-free detection with high-resolution mass spectrometry imaging techniques (e.g., NanoSIMS). |

| Lysosomal Sequestration Assay | Hepatocytes or other lysosome-rich cells | Reduced cellular accumulation in the presence of lysosomotropic agents (e.g., ammonium (B1175870) chloride). nih.govnih.gov | Provides a stable standard for accurate quantification of the sequestered drug. |

Pharmacodynamic Biomarker Quantification in Preclinical Models

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug has reached its target and elicited a biological response. For dopamine D2 receptor antagonists, these biomarkers can range from direct measures of receptor occupancy to downstream effects on signaling pathways.

Measuring Target Engagement and Pathway Modulation in Animal Tissues and Biofluids

In preclinical animal models, Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living brain. nih.govresearchgate.net A radiolabeled ligand for the D2 receptor is administered, and its displacement by a non-labeled drug like acetophenazine is measured. While this technique typically uses a radiolabeled tracer, this compound can be used in the "cold" (non-radiolabeled) drug cohort to ensure accurate dosing and to facilitate pharmacokinetic/pharmacodynamic (PK/PD) modeling by providing a stable standard for plasma and brain tissue concentration analysis via LC-MS/MS. nih.gov

A key downstream signaling molecule of the dopamine D2 receptor is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Antagonism of D2 receptors leads to an increase in the phosphorylation of DARPP-32 at the Thr34 residue in striatopallidal neurons. nih.gov Measuring the change in phosphorylated DARPP-32 levels in animal brain tissue following administration of acetophenazine serves as a robust biomarker of its pharmacodynamic effect. nih.govmdpi.com In these studies, precise quantification of acetophenazine concentrations in the same tissue samples is critical for establishing a dose-response relationship. The use of this compound as an internal standard in LC-MS/MS analysis of brain homogenates ensures the high accuracy required for such correlations. nih.govresearchgate.net

| PD Biomarker | Preclinical Model | Measurement Technique | Expected Effect of Acetophenazine | Utility of Deuterated Analog |

|---|---|---|---|---|

| Dopamine D2 Receptor Occupancy | Rodent (e.g., rat, mouse) | PET Imaging | Displacement of D2 receptor-specific radioligand. nih.govresearchgate.net | Stable standard for PK/PD modeling. |

| DARPP-32 (Thr34) Phosphorylation | Rodent (e.g., mouse) | Western Blot, ELISA, or Mass Spectrometry of brain tissue | Increased phosphorylation in striatopallidal neurons. nih.govnih.gov | Accurate internal standard for LC-MS/MS quantification of drug concentration in brain tissue. plos.org |

Role in Drug Discovery and Development Research Paradigms Preclinical Context

Early Stage Drug Discovery Screening and Lead Optimization

In the initial phases of drug discovery, thousands of compounds are synthesized and evaluated to identify promising lead candidates. Deuterated compounds like Acetophenazine-d4 Dimaleate play a pivotal role in this screening cascade, primarily by serving as indispensable tools in analytical methodologies and by providing a basis for understanding metabolic liabilities.

Application in Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov Similarly, Structure-Metabolism Relationship (SMR) studies explore how structural modifications affect a compound's metabolic fate. The introduction of deuterium (B1214612) at specific molecular positions can significantly alter metabolic pathways without drastically changing the core structure and, consequently, the pharmacodynamic properties of the molecule. nih.govacs.org

The insights from such studies can be tabulated to guide further chemical modifications:

| Compound | Structural Modification | Impact on Activity/Metabolism | Relevance to Lead Optimization |

| Clozapine Analog | N-desmethyl clozapine | Similar potency and efficacy for hM3Dq and hM3 as clozapine. nih.gov | Suggests the N-methyl group is not essential for activity at these receptors. |

| Deuterated Clozapine Analog | Deuteration of the N-ethyl group. nih.govacs.org | Reduced binding affinities to several receptors compared to the non-deuterated version. nih.govacs.org | Demonstrates that deuteration at this position can modulate the receptor interaction profile. |

| Generic Phenothiazine (B1677639) | Deuteration of the propylpiperazine side chain. usask.ca | Potential to alter metabolic pathways and serve as an internal standard for metabolite quantification. usask.ca | Enables detailed investigation of metabolic profiles to identify more stable lead compounds. |

Compound Prioritization Based on Preclinical Pharmacokinetic and Metabolic Data

The selection of a lead candidate for further development heavily relies on its pharmacokinetic (PK) profile. proventainternational.com Properties such as absorption, distribution, metabolism, and excretion (ADME) determine a drug's efficacy and safety. proventainternational.com Deuterated compounds are instrumental in generating robust preclinical PK data.

The use of a deuterated internal standard, such as this compound, in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the parent drug and its metabolites in biological samples. nih.gov This precision is vital for comparing the PK profiles of different lead candidates and prioritizing those with favorable characteristics, such as higher bioavailability, optimal half-life, and a lower potential for producing toxic metabolites. nih.gov

For example, a preclinical study comparing a novel deuterated compound with its non-deuterated parent might yield the following comparative data, guiding the decision on which compound to advance:

| Pharmacokinetic Parameter | Parent Compound | Deuterated Analog | Implication for Compound Prioritization |

| Cmax (ng/mL) | 150 | 250 | Increased maximum concentration may lead to enhanced efficacy. |

| Tmax (h) | 2 | 2.5 | Similar time to reach maximum concentration. |

| AUC (ng·h/mL) | 900 | 1800 | Increased overall drug exposure, potentially allowing for lower or less frequent dosing. nih.gov |

| t1/2 (h) | 4 | 8 | Longer half-life, which could translate to a more convenient dosing regimen. nih.govjuniperpublishers.com |

| Clearance (L/h/kg) | 1.2 | 0.6 | Reduced clearance indicates slower elimination and prolonged drug action. nih.gov |

Based on such data, the deuterated analog would likely be prioritized for further development due to its improved pharmacokinetic profile.

Support for Investigational New Drug (IND) Enabling Studies (Preclinical Focus)

Before a new drug can be tested in humans, a comprehensive package of preclinical data must be submitted to regulatory authorities in an Investigational New Drug (IND) application. This compound, as a stable isotope-labeled internal standard, is crucial for the bioanalytical support of these IND-enabling studies.

Bioanalytical Support for Preclinical Toxicology and Safety Pharmacology Studies

Preclinical toxicology and safety pharmacology studies are designed to identify potential adverse effects of a new drug candidate before it is administered to humans. These studies require accurate and precise measurement of drug concentrations in various biological matrices to establish a clear relationship between drug exposure and any observed toxicity. swissbiotechday.ch

The use of a deuterated internal standard like this compound is essential for the validation of bioanalytical methods according to regulatory guidelines. nih.gov These internal standards co-elute with the analyte during chromatographic separation and have the same ionization efficiency in the mass spectrometer, but are distinguishable by their mass. This allows for the correction of any variability during sample preparation and analysis, ensuring the reliability of the toxicology data. nih.gov For instance, a study on piperazine-type phenothiazines highlighted the synthesis of deuterated analogs specifically for their use as internal standards in GC-MS assays to accurately measure low concentrations of the drugs and their metabolites in tissues. usask.ca

Contribution to Preclinical Pharmacokinetic-Pharmacodynamic Modeling and Simulation

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a powerful tool used to understand the relationship between drug concentration and its pharmacological effect. nih.gov In preclinical studies, PK-PD models are used to predict the therapeutic dose range in humans and to optimize dosing regimens. asm.org

The accuracy of these models is highly dependent on the quality of the pharmacokinetic data used. By enabling precise quantification of the drug in plasma and target tissues, deuterated internal standards like this compound provide the high-quality data necessary for building robust PK-PD models. nih.govasm.org These models can then be used to simulate the drug's effect under different dosing scenarios, helping to design more informative and efficient preclinical and clinical studies. nih.gov

Deuteration as a Strategy for Metabolic Stabilization and Pharmacokinetic Improvement

Beyond its use as an analytical tool, the deuteration of a drug molecule can be a strategic approach to directly improve its metabolic stability and pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. nih.govjuniperpublishers.com

This "kinetic isotope effect" can lead to several therapeutic advantages:

Reduced Metabolic Clearance: By slowing down the rate of metabolism, deuteration can decrease the drug's clearance from the body. nih.gov

Increased Half-Life and Exposure: A lower clearance rate results in a longer half-life (t1/2) and a greater area under the concentration-time curve (AUC), meaning the drug stays in the body longer at therapeutic concentrations. nih.govjuniperpublishers.com

Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of toxic or inactive metabolites towards more favorable ones, a phenomenon known as "metabolic shunting". nih.gov This can improve the safety profile of the drug.

Improved Bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation after oral administration.

The following table illustrates the potential improvements in pharmacokinetic parameters observed with deuterated compounds compared to their non-deuterated counterparts, based on general findings in the field:

| Pharmacokinetic Parameter | Typical Non-Deuterated Drug | Potential Profile of Deuterated Analog | Therapeutic Implication |

| Metabolic Clearance | High | Low to Moderate | Reduced pill burden, more consistent drug levels. nih.gov |

| Half-life (t1/2) | Short | Longer | Less frequent dosing, improved patient compliance. nih.govjuniperpublishers.com |

| Formation of Toxic Metabolites | Significant | Reduced | Enhanced safety and tolerability. nih.gov |

| Oral Bioavailability | Low | Higher | Lower doses required, potentially reducing dose-dependent side effects. |

The successful development of deutetrabenazine, a deuterated version of tetrabenazine (B1681281) for the treatment of chorea associated with Huntington's disease, serves as a prime example of this strategy's clinical success. nih.gov While a deuterated version of Acetophenazine (B1666502) has not been advanced to clinical use, the principles underlying the benefits of deuteration provide a strong rationale for its consideration in the development of new and improved antipsychotic medications.

Design Principles for Mitigating Metabolically Labile Sites through Deuterium Substitution

The primary rationale for substituting hydrogen with its heavier, stable isotope deuterium is to strategically alter the metabolic profile of a drug. This approach is rooted in the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govjuniperpublishers.com Consequently, more energy is required to break a C-D bond, which can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. juniperpublishers.com